molecular formula C15H17N3OS B5618875 4-(prop-2-en-1-yl)-5-{[2-(prop-2-en-1-yl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol

4-(prop-2-en-1-yl)-5-{[2-(prop-2-en-1-yl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol

Cat. No.: B5618875
M. Wt: 287.4 g/mol
InChI Key: BPESHTCZHMDJBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(prop-2-en-1-yl)-5-{[2-(prop-2-en-1-yl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(prop-2-en-1-yl)-5-{[2-(prop-2-en-1-yl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide and alkyl halides under basic conditions.

    Alkylation: The triazole ring is then alkylated with 2-(prop-2-en-1-yl)phenol derivatives using alkylating agents such as alkyl halides or sulfonates.

    Final Assembly: The final compound is assembled by linking the triazole core with the phenoxy methyl group through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and pressures, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(prop-2-en-1-yl)-5-{[2-(prop-2-en-1-yl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

4-(prop-2-en-1-yl)-5-{[2-(prop-2-en-1-yl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as antifungal and anticancer agents.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.

Mechanism of Action

The mechanism of action of 4-(prop-2-en-1-yl)-5-{[2-(prop-2-en-1-yl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes such as cytochrome P450, which are involved in the biosynthesis of essential biomolecules.

    Pathways: Inhibition of enzyme activity, leading to disruption of cellular processes in microorganisms or cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-(prop-2-en-1-yl)phenol: A simpler phenol derivative with similar alkyl groups.

    1,2,4-Triazole: The core structure of the compound, known for its wide range of biological activities.

    2-(prop-2-en-1-yl)phenoxyacetic acid: Another phenoxy derivative with different functional groups.

Uniqueness

4-(prop-2-en-1-yl)-5-{[2-(prop-2-en-1-yl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol is unique due to its combination of a triazole ring with phenoxy and thiol groups, providing a distinct set of chemical and biological properties that are not found in simpler analogs.

Properties

IUPAC Name

4-prop-2-enyl-3-[(2-prop-2-enylphenoxy)methyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS/c1-3-7-12-8-5-6-9-13(12)19-11-14-16-17-15(20)18(14)10-4-2/h3-6,8-9H,1-2,7,10-11H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPESHTCZHMDJBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC=C1OCC2=NNC(=S)N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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